molecular formula C19H24ClN5 B12267460 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12267460
M. Wt: 357.9 g/mol
InChI Key: QUUYRGMENDYTNV-UHFFFAOYSA-N
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Description

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

The synthesis of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting appropriate amines with ethylene glycol or other suitable reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a chlorophenyl halide.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with suitable reagents to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound is utilized in chemical research to explore its reactivity and interactions with other molecules.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine can be compared with similar compounds such as:

    Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

    Trazodone: Another compound with a piperazine moiety, used as an antidepressant.

    Buspirone: A compound with a piperazine ring, used as an anxiolytic.

Properties

Molecular Formula

C19H24ClN5

Molecular Weight

357.9 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H24ClN5/c20-17-5-3-4-16(14-17)15-23-10-12-25(13-11-23)19-21-7-6-18(22-19)24-8-1-2-9-24/h3-7,14H,1-2,8-13,15H2

InChI Key

QUUYRGMENDYTNV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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